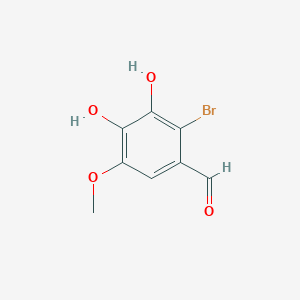
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of 3,4-dihydroxy-5-methoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid.
Reduction: 2-Bromo-3,4-dihydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, its bromine atom may enhance its reactivity and binding affinity to specific enzymes and receptors involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with different positioning of hydroxyl and methoxy groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated benzaldehyde derivative with distinct functional group positions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with similar functional groups but lacking the bromine atom.
Uniqueness
2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and methoxy groups, along with the bromine atom, makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
65144-12-9 |
|---|---|
Fórmula molecular |
C8H7BrO4 |
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO4/c1-13-5-2-4(3-10)6(9)8(12)7(5)11/h2-3,11-12H,1H3 |
Clave InChI |
PSLVYWJSECLKMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=O)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


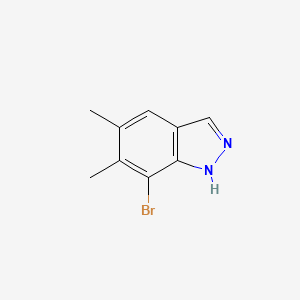
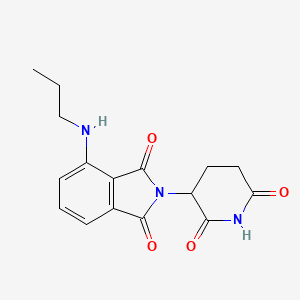
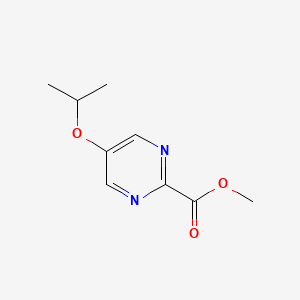
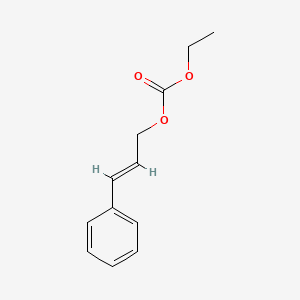
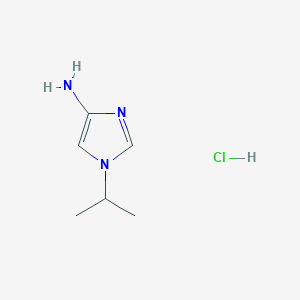
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
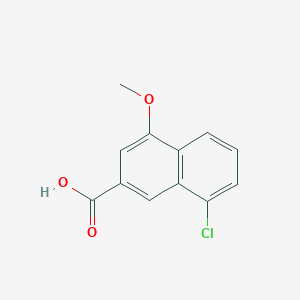
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
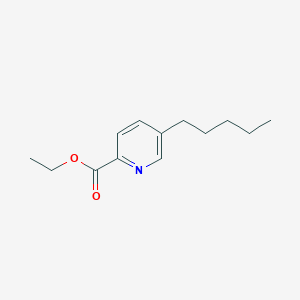
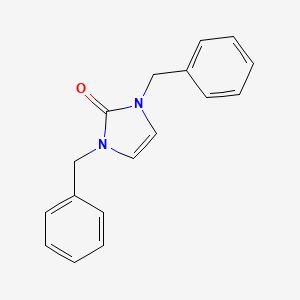
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
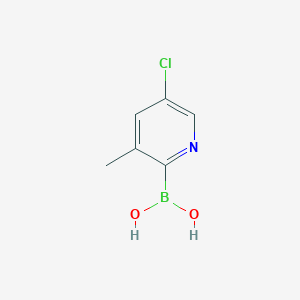
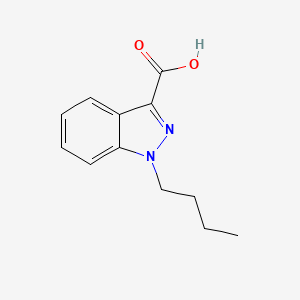
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)
